6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid
CAS No.: 1019360-24-7
Cat. No.: VC3038575
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019360-24-7 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 6-(2,6-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H18N2O2/c1-9-4-3-5-10(2)15(9)12-7-6-11(8-14-12)13(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) |
| Standard InChI Key | CJRPDVJPDKWOIN-UHFFFAOYSA-N |
| SMILES | CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C |
| Canonical SMILES | CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C |
Introduction
Structural Characteristics and Physical Properties
6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid is a hybrid molecule consisting of a nicotinic acid core (pyridine-3-carboxylic acid) with a 2,6-dimethylpiperidine substituent at the 6-position of the pyridine ring. The structure embodies key features that contribute to its chemical behavior and potential biological activities.
Molecular Structure
The compound features a pyridine ring with a carboxylic acid group at the 3-position, characteristic of nicotinic acid. The distinct feature is the 2,6-dimethylpiperidine moiety attached at the 6-position of the pyridine ring. This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions and biological processes.
Physical Properties
While specific experimental data for 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid is limited, its properties can be extrapolated from related compounds. Based on the properties of nicotinic acid and similar derivatives, the following physical characteristics can be estimated:
The presence of the 2,6-dimethylpiperidine group likely increases the compound's lipophilicity compared to nicotinic acid, potentially affecting its pharmacokinetic properties and membrane permeability.
Chemical Properties and Reactivity
The chemical behavior of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid is governed by its functional groups: the carboxylic acid moiety and the tertiary amine of the piperidine ring.
Acid-Base Properties
The compound possesses amphoteric characteristics due to:
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The carboxylic acid group, which can donate a proton
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The tertiary amine in the piperidine ring, which can accept a proton
This dual functionality creates a zwitterionic character at certain pH values, affecting its solubility profile across different pH environments. The compound likely exhibits pH-dependent solubility, with improved solubility in both strongly acidic and basic conditions.
Reactivity Patterns
The carboxylic acid group can undergo typical reactions such as:
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Esterification to form esters
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Amidation to form amides
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Salt formation with bases
The tertiary amine can participate in:
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Alkylation reactions
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Complex formation with metal ions
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Hydrogen bonding
These reactive sites make the compound versatile for further chemical modifications and derivatization.
Synthesis Methods
The synthesis of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid can be approached through several strategies based on methodologies used for similar compounds.
Nicotinic acid is known to exhibit anti-inflammatory effects, particularly through modulation of inflammatory markers and adipokines . The systematic review by cited studies demonstrates that nicotinic acid administration reduces CRP levels (SMD: -0.88, 95% CI: -1.46 to -0.30, p = 0.003) and has significant effects on TNF-α and adipokines .
The 6-(2,6-Dimethylpiperidin-1-yl) modification may alter these properties by:
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Improving lipophilicity and cellular penetration
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Modifying receptor binding profiles
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Altering metabolic stability
Lipid-Modifying Effects
Nicotinic acid reduces synthesis of LDL-C, VLDL-C, lipoprotein(a), and triglycerides, while increasing HDL-C . These effects are partly mediated through:
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Activation of G protein-coupled receptors (HCA₂ and HCA₃)
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Inhibition of cyclic adenosine monophosphate (cAMP) production
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Suppression of free fatty acid release
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Inhibition of diacylglycerol O-acyltransferase 2 (DGAT2)
The 2,6-dimethylpiperidine modification might affect these mechanisms by:
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Altering receptor binding affinity and selectivity
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Modifying pharmacokinetic properties
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Potentially providing tissue-specific targeting
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing the therapeutic potential of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid.
Key Structural Features
| Structural Element | Potential Contribution to Activity |
|---|---|
| Carboxylic Acid Group | Essential for hydrogen bonding and ionic interactions with target proteins; may contribute to anti-inflammatory activity |
| Pyridine Ring | Provides rigidity and planarity; serves as a hydrogen bond acceptor; contributes to π-π stacking interactions |
| 2,6-Dimethylpiperidine | Increases lipophilicity; may enhance binding to specific protein pockets; provides conformational constraints |
| Methyl Groups | Fine-tune lipophilicity and steric properties; may protect against metabolic degradation |
Comparison with Related Compounds
Comparing 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid with related compounds provides insight into structure-activity relationships:
Analytical Characterization
Comprehensive analytical characterization is essential for structure confirmation, purity assessment, and quality control of 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid.
Nuclear Magnetic Resonance (NMR)
Expected key signals in ¹H NMR (based on structural analysis):
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Pyridine ring protons: δ 7.5-9.0 ppm (multiple signals)
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Piperidine ring protons: δ 1.5-3.5 ppm (complex multiplets)
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Methyl groups: δ 0.8-1.2 ppm (doublets)
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Carboxylic acid proton: δ 12-13 ppm (broad singlet)
¹³C NMR would show characteristic signals for:
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Carboxylic carbon: δ 165-175 ppm
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Aromatic carbons: δ 120-160 ppm
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Piperidine carbons: δ 25-60 ppm
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Methyl carbons: δ 15-25 ppm
Infrared Spectroscopy (IR)
Expected characteristic bands:
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O-H stretching (carboxylic acid): 2500-3300 cm⁻¹ (broad)
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C=O stretching (carboxylic acid): 1700-1730 cm⁻¹
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C=N and C=C stretching (pyridine): 1400-1600 cm⁻¹
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C-H stretching (methyl groups): 2850-2950 cm⁻¹
Mass Spectrometry
Expected features:
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Molecular ion peak at m/z 234 ([M]⁺)
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Fragment ions corresponding to loss of CO₂H (m/z 189)
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Fragment corresponding to 2,6-dimethylpiperidine (m/z 113)
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be suitable for purity assessment and quantification:
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Reverse-phase C18 column
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Mobile phase: gradient of acetonitrile/water with 0.1% formic acid
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UV detection at 254-280 nm
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